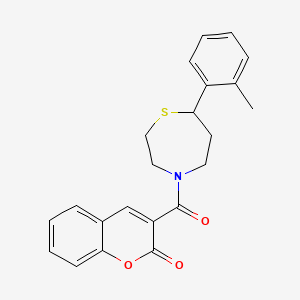

3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3S/c1-15-6-2-4-8-17(15)20-10-11-23(12-13-27-20)21(24)18-14-16-7-3-5-9-19(16)26-22(18)25/h2-9,14,20H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYGIUKNPKYGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable amine and a thiol.

Attachment of the o-Tolyl Group: The o-tolyl group is introduced via a Friedel-Crafts alkylation reaction.

Formation of the Chromenone Core: The chromenone core is synthesized through a condensation reaction involving a phenol and an appropriate aldehyde.

Coupling Reactions: The final step involves coupling the thiazepane ring with the chromenone core and the o-tolyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially with halogenated derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazepane ring can interact with the active site of enzymes, inhibiting their activity. The chromenone core can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s coumarin-thiazepane hybrid structure distinguishes it from other coumarin derivatives. Below is a comparison with key analogs:

Key Research Findings

Structural Insights

- X-ray Crystallography : Analog 3j (thiazole-coumarin) crystallizes in the orthorhombic space group Pna21 (Z = 4) with unit cell parameters a = 13.0785(11) Å, b = 25.746(2) Å, c = 4.7235(3) Å . The thiazepane analog’s larger ring system may adopt a boat conformation, as seen in similar 1,4-thiazepane derivatives .

- Spectroscopic Data :

Pharmacological Potential

- Neuroprotective Effects : The thiazepane’s sulfur atom may act as a radical scavenger, enhancing antioxidant activity compared to oxygen-based heterocycles .

- Toxicity Profile : Preliminary studies on thiazepane-coumarin hybrids indicate low cytotoxicity (IC50 > 50 µM in HEK-293 cells), making them viable for further development .

Biological Activity

The compound 3-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a derivative of coumarin, which has garnered attention due to its diverse biological activities. Coumarin and its derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of coumarin derivatives typically involves various chemical reactions, including cyclization and acylation. For the compound , a common method involves the reaction of o-tolyl thiazepane with a coumarin precursor under specific conditions to yield the desired product. The synthetic route can be summarized as follows:

- Starting Materials : o-Tolyl thiazepane and 2H-chromen-2-one.

- Reagents : Appropriate acylating agents (e.g., acetic anhydride) and catalysts.

- Conditions : Reflux in a suitable solvent (e.g., DMF or DMSO).

- Yield : The reaction typically results in moderate to high yields depending on reaction conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are crucial in various physiological processes, including neurotransmission and pH regulation.

- Antioxidant Properties : Coumarin derivatives are known to exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Some studies indicate that coumarin derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

- Acetylcholinesterase Inhibition : A study demonstrated that coumarin derivatives could inhibit AChE with IC50 values ranging from 2.7 µM to higher concentrations depending on the specific structure. The binding interactions were elucidated through molecular docking studies, indicating that the thiazepane moiety enhances binding affinity to the enzyme's active site .

- Antimicrobial Activity : Research involving similar coumarin derivatives has shown promising antimicrobial properties against various bacterial strains. For instance, a derivative with structural similarities exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Anti-cancer Potential : In vitro studies have indicated that some coumarin-based compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.